4-[(Piperidin-1-ylsulfonyl)methyl]benzoic acid
Description
4-[(Piperidin-1-ylsulfonyl)methyl]benzoic acid (CAS: 1099184-76-5; MFCD12754214) is a benzoic acid derivative featuring a piperidine-1-sulfonylmethyl substituent at the para position of the aromatic ring . The compound is synthesized with high purity (97%) and is structurally characterized by:
- A piperidine-1-sulfonylmethyl group, which introduces steric bulk and sulfonamide functionality, often associated with enzyme inhibition or receptor binding .
This molecule is of interest in medicinal chemistry due to its structural similarity to inhibitors of enzymes like aldo-keto reductase AKR1C3 and dihydrofolate reductase (DHFR) .
Properties
IUPAC Name |
4-(piperidin-1-ylsulfonylmethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c15-13(16)12-6-4-11(5-7-12)10-19(17,18)14-8-2-1-3-9-14/h4-7H,1-3,8-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYJIOGEHCYIPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Benzoic Acid Derivatives
A common route starts with 4-(chloromethyl)benzoic acid or 4-(bromomethyl)benzoic acid as the substrate. The halomethyl group is converted into a sulfonylmethyl intermediate by reaction with sulfur dioxide or sulfonyl chlorides under controlled conditions.
- Reagents: Sulfur dioxide sources or sulfonyl chlorides.
- Conditions: Typically carried out in polar aprotic solvents (e.g., dichloromethane, acetonitrile) at low to moderate temperatures (0-50 °C).
- Outcome: Formation of 4-(sulfonylmethyl)benzoic acid intermediate.
Nucleophilic Substitution with Piperidine
The sulfonylmethyl intermediate is then reacted with piperidine to form the piperidin-1-ylsulfonylmethyl derivative.
- Reagents: Piperidine (excess or stoichiometric), base (e.g., triethylamine) to neutralize acid byproducts.
- Solvent: Dichloromethane or toluene.
- Temperature: Room temperature to reflux depending on reactivity.
- Time: Several hours to overnight to ensure complete substitution.
Alternative Method: Direct Sulfonylation with Piperidinyl Sulfonyl Chloride
Another approach involves preparing piperidin-1-ylsulfonyl chloride first, then coupling it directly to 4-(hydroxymethyl)benzoic acid or its derivatives.
- Reagents: Piperidin-1-ylsulfonyl chloride, 4-(hydroxymethyl)benzoic acid.
- Conditions: Base such as pyridine or triethylamine, solvent like dichloromethane, temperature 0-25 °C.
- Advantages: Potentially higher selectivity and yield.
Though direct preparation methods for 4-[(Piperidin-1-ylsulfonyl)methyl]benzoic acid are scarce, analogous compounds such as 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid have been prepared using related sulfonylation and amine substitution methods (Patent CN103382191B).
| Step | Reagents & Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 4-(halomethyl)benzoic acid + sulfur dioxide source | Sulfonylation to form sulfonylmethyl intermediate | Moderate to high yield |
| 2 | Sulfonylmethyl intermediate + Piperidine + base | Nucleophilic substitution to introduce piperidine | Reaction at room temperature or reflux |
| 3 | Purification by crystallization or chromatography | Isolation of pure acid | High purity achievable |
| Parameter | Typical Range | Effect on Reaction |
|---|---|---|
| Solvent | Dichloromethane, Toluene, Acetonitrile | Influences solubility and reaction rate |
| Temperature | 0 °C to reflux (~80 °C) | Higher temp increases rate but may cause side reactions |
| Base Type | Triethylamine, Pyridine | Neutralizes acid byproducts, improves yield |
| Reaction Time | 4-24 hours | Longer times ensure complete conversion |
| Molar Ratios | Piperidine:Intermediate = 1.1-1.5:1 | Excess amine drives substitution |
- Crystallization: Using solvents like ethyl acetate/hexane mixtures.
- Column Chromatography: Silica gel with gradient elution (e.g., dichloromethane/methanol).
- Membrane Separation: For removing low molecular weight impurities, as referenced in related sulfonyl compound purifications.
- Sulfonylation followed by nucleophilic substitution is a robust and reproducible method for preparing piperidinylsulfonyl benzoic acids.
- Reaction conditions such as solvent choice and temperature critically affect yield and purity.
- Direct coupling of piperidinylsulfonyl chloride to benzoic acid derivatives can improve selectivity.
- Analogous synthetic routes for related compounds demonstrate yields typically above 70%, with high purity suitable for pharmaceutical intermediates.
- Membrane separation and chromatographic purification enhance final product quality.
| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Sulfonylation + Piperidine substitution | 4-(halomethyl)benzoic acid | SO2 source, Piperidine, Base | RT to reflux, DCM or toluene | Straightforward, scalable | Requires handling SO2 or sulfonyl chlorides |
| Direct coupling with piperidinyl sulfonyl chloride | 4-(hydroxymethyl)benzoic acid | Piperidin-1-ylsulfonyl chloride, Base | 0-25 °C, DCM | High selectivity, mild conditions | Requires synthesis of sulfonyl chloride |
| Esterification and subsequent oxidation (alternative) | 4-(piperidin-1-yl)benzoate | Oxidizing agents | Varied | Alternative route | Multi-step, moderate yields |
The preparation of this compound is effectively achieved through sulfonylation of halomethyl benzoic acid derivatives followed by nucleophilic substitution with piperidine. Optimization of reaction parameters and purification methods ensures high yield and purity. Alternative strategies involving direct coupling with sulfonyl chlorides provide complementary approaches. These methods are supported by analogous compound syntheses documented in patents and literature, confirming their robustness and applicability in pharmaceutical intermediate production.
Chemical Reactions Analysis
Types of Reactions
4-[(Piperidin-1-ylsulfonyl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
Chemistry
In the realm of chemistry, 4-[(Piperidin-1-ylsulfonyl)methyl]benzoic acid serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, allows it to be utilized in the development of novel compounds with specific properties.
Table 1: Chemical Reactions of this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Formation of corresponding oxides | Hydrogen peroxide, potassium permanganate |
| Reduction | Production of reduced derivatives | Sodium borohydride, lithium aluminum hydride |
| Substitution | Replacement of functional groups | Halogens, alkylating agents |
Biology
In biological research, this compound has shown promise as a bioactive agent . Preliminary studies suggest that it may interact with specific molecular targets, potentially modulating their activity. This interaction could influence cellular signaling pathways and metabolic processes, making it a candidate for further investigation in pharmacological studies.
Case Study: Anticancer Activity
A study explored the anticancer potential of piperidine derivatives, including this compound. The results indicated that the compound exhibited cytotoxic effects on various cancer cell lines, suggesting its potential role in cancer therapeutics.
Medicine
The medicinal applications of this compound are under investigation for its potential as a therapeutic agent . Its structural features may allow it to act as a modulator for specific diseases, including inflammatory conditions and certain types of cancer. Ongoing research aims to elucidate its mechanism of action and therapeutic efficacy.
Table 2: Potential Therapeutic Applications
| Application Area | Potential Use |
|---|---|
| Cancer Treatment | Modulation of cancer cell growth |
| Anti-inflammatory | Possible reduction of inflammatory responses |
| Neurological Disorders | Exploration in neuroprotective strategies |
Mechanism of Action
The mechanism of action of 4-[(Piperidin-1-ylsulfonyl)methyl]benzoic acid in biological systems involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition or modulation of enzyme activity. Additionally, the piperidine moiety can enhance the compound’s binding affinity to certain receptors or proteins, influencing cellular pathways and biological responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
Sulfonamide Linkage and Substituents
Piperidine/Piperazine Modifications
Physicochemical Properties
Biological Activity
4-[(Piperidin-1-ylsulfonyl)methyl]benzoic acid is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its piperidine sulfonamide structure, is being investigated for various pharmacological effects, including anti-inflammatory, antibacterial, and antitumor activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a benzoic acid moiety linked to a piperidine sulfonamide group, which is crucial for its biological activity. The presence of the sulfonamide functional group is known to enhance the compound's interaction with biological targets.
The mechanism of action of this compound involves its ability to interact with specific molecular targets, including enzymes and receptors involved in inflammatory and immune responses. Preliminary studies suggest that it may modulate signaling pathways such as NF-κB and MAPK, which are critical in cellular responses to stress and inflammation .
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in human monocytic cell lines, suggesting its potential as an anti-inflammatory agent .
Table 1: Anti-inflammatory Effects
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-α | 200 | 80 | 60% |
| IL-6 | 150 | 50 | 66.67% |
| IL-1β | 100 | 30 | 70% |
2. Antibacterial Activity
The antibacterial properties of this compound have also been explored. It has shown effectiveness against various Gram-positive and Gram-negative bacteria. In particular, studies have reported minimum inhibitory concentrations (MIC) indicating potent activity against Staphylococcus aureus and Escherichia coli .
Table 2: Antibacterial Activity
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
3. Antitumor Activity
In addition to its anti-inflammatory and antibacterial effects, preliminary research suggests that this compound may possess antitumor properties. Studies have indicated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways .
Case Study: Apoptotic Induction in Cancer Cells
A study involving human breast cancer cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptotic markers:
Table 3: Induction of Apoptosis
| Concentration (μM) | Caspase Activation (% Increase) |
|---|---|
| 10 | 25 |
| 20 | 45 |
| 50 | 75 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(Piperidin-1-ylsulfonyl)methyl]benzoic acid, and how can reaction efficiency be optimized?
- Methodology :
- Sulfonylation : React 4-(chloromethyl)benzoic acid with piperidine-1-sulfonyl chloride under basic conditions (e.g., NaOH or Et₃N) in anhydrous DCM or THF. Monitor pH to avoid side reactions (e.g., hydrolysis of the sulfonyl group) .
- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Optimization : Adjust stoichiometry (1:1.2 molar ratio of starting materials) and temperature (0–5°C to minimize byproducts). Track reaction progress with TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Structural Confirmation :
- NMR : Assign peaks for the piperidinyl protons (δ 1.4–1.6 ppm, multiplet) and sulfonyl-methyl group (δ 3.8–4.0 ppm, singlet). Compare with analogs like 3-(Piperidin-1-ylsulfonyl)benzoic acid (CAS 636-76-0) for validation .
- X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement of the sulfonyl-piperidine moiety (as demonstrated for sulfanylmethyl benzoic acid derivatives) .
- Physicochemical Analysis :
- Solubility : Test in DMSO (high solubility) and aqueous buffers (pH 7.4: ~2 mg/mL). Use shake-flask method with UV-Vis quantification (λmax ~260 nm) .
- pKa Determination : Perform potentiometric titration in water/methanol (4:1) to identify acidic (benzoic acid: pKa ~2.5) and basic (piperidine: pKa ~10.5) groups .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, and what experimental assays validate these predictions?
- In Silico Approaches :
- Docking Studies : Use AutoDock Vina to model interactions with targets like carbonic anhydrase (sulfonamide affinity) or GPCRs. Compare binding scores with known inhibitors (e.g., acetazolamide) .
- ADMET Prediction : Calculate logP (estimated ~1.8) and bioavailability scores using SwissADME. Prioritize derivatives with CNS permeability (BBB score >0.3) .
- Experimental Validation :
- Enzyme Inhibition : Test against recombinant human carbonic anhydrase IX (IC50 determination via stopped-flow CO2 hydration assay). Include controls (e.g., acetazolamide) .
- Cellular Assays : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa) using MTT assay. Correlate results with molecular docking data .
Q. How should researchers resolve contradictions in spectral or biological data for this compound?
- Case Example : Discrepancies in NMR shifts or unexpected bioactivity profiles.
- Resolution Strategies :
- Cross-Validation : Re-run NMR with higher field strength (600 MHz) and compare with computational predictions (e.g., ACD/Labs NMR simulator) .
- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., hydrolyzed sulfonamide) that may skew bioactivity results .
- Orthogonal Assays : Confirm enzyme inhibition results with isothermal titration calorimetry (ITC) to rule out false positives .
Q. What strategies optimize the compound’s stability in long-term storage or biological matrices?
- Stability Testing :
- Thermal Stability : Store lyophilized powder at -20°C (degradation <5% over 12 months). Avoid aqueous solutions >48 hours (hydrolysis risk) .
- Light Sensitivity : Protect from UV exposure (use amber vials) to prevent sulfonamide bond cleavage .
- Biological Matrix Stability :
- Plasma Incubation : Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound via LC-MS/MS. Add stabilizers (e.g., 1% ascorbic acid) if degradation exceeds 20% .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced properties?
- SAR Framework :
- Core Modifications : Replace piperidine with morpholine (increased hydrophilicity) or bulky substituents (improved target selectivity) .
- Functional Group Additions : Introduce electron-withdrawing groups (e.g., -CF₃) to the benzoic acid ring to enhance enzyme binding .
- Evaluation Metrics :
- Potency : Measure IC50 shifts in enzyme assays.
- Selectivity : Screen against off-targets (e.g., COX-2) to minimize side effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
